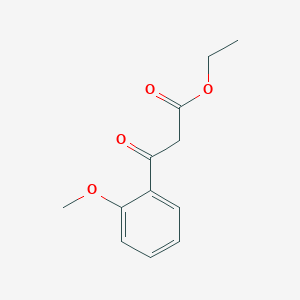

ethyl 3-(2-methoxyphenyl)-3-oxopropanoate

Description

The exact mass of the compound Ethyl (2-methoxybenzoyl)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(2-methoxyphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-16-12(14)8-10(13)9-6-4-5-7-11(9)15-2/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROPYAVVJDXRPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374882 | |

| Record name | Ethyl (2-methoxybenzoyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41607-95-8 | |

| Record name | Ethyl (2-methoxybenzoyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41607-95-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 3-(2-Methoxyphenyl)-3-oxopropanoate

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 3-(2-methoxyphenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in organic and medicinal chemistry. The document details a robust synthetic protocol via the Claisen condensation of 2'-methoxyacetophenone and diethyl carbonate, offering insights into the reaction mechanism and experimental considerations. Furthermore, it establishes a full characterization profile, including predicted and literature-derived spectroscopic data (¹H NMR, ¹³C NMR, IR) and key physicochemical properties. This guide is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth resource for the preparation and validation of this important chemical entity.

Introduction

β-Keto esters are a cornerstone class of compounds in synthetic organic chemistry, prized for their versatile reactivity. The presence of two carbonyl groups separated by a methylene unit creates a highly acidic α-carbon, rendering these molecules excellent nucleophiles for a wide range of carbon-carbon bond-forming reactions. This compound, also known as ethyl (2-methoxybenzoyl)acetate, is a member of this class with significant potential as a building block for more complex molecular architectures, including heterocyclic compounds and pharmaceutical intermediates. Its structure, featuring an ortho-methoxy substituted phenyl ring, offers unique steric and electronic properties that can be exploited in targeted synthesis.

This guide provides a detailed, field-proven methodology for the synthesis of this compound and a thorough protocol for its structural and purity validation.

Section 1: Synthesis via Crossed Claisen Condensation

The most reliable and efficient method for preparing this compound is a crossed Claisen condensation.[1] This reaction involves the acylation of a ketone enolate with a carbonate ester.

Principle and Mechanism

The reaction proceeds by the deprotonation of 2'-methoxyacetophenone at the α-carbon using a strong, non-nucleophilic base like sodium hydride (NaH) to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. The subsequent tetrahedral intermediate collapses, expelling an ethoxide leaving group to yield the final β-keto ester product.[2] A full equivalent of base is required, as the product is more acidic than the starting ketone and will be deprotonated, driving the reaction to completion.

Expertise & Experience: Causality Behind Experimental Choices

-

Choice of Base (Sodium Hydride): Sodium hydride (NaH) is the preferred base for this transformation. Unlike sodium ethoxide, which could lead to reversible reactions and transesterification, NaH deprotonates the ketone irreversibly, generating hydrogen gas. This ensures the reaction proceeds in the forward direction.[1]

-

Choice of Acylating Agent (Diethyl Carbonate): Diethyl carbonate is an excellent electrophile for this reaction. It lacks α-hydrogens, preventing self-condensation, a common side reaction in Claisen condensations.[3] It is also used in excess to ensure the complete conversion of the ketone.

-

Solvent (Anhydrous THF): Tetrahydrofuran (THF) is an ideal aprotic solvent that effectively solvates the intermediate sodium enolate. It is crucial that the solvent is anhydrous, as any protic contaminants (like water or ethanol) would quench the base and the enolate, halting the reaction.

-

Temperature Control: The initial deprotonation is performed at 0°C to control the exothermic reaction between NaH and the ketone. The subsequent acylation is conducted at room temperature to ensure a reasonable reaction rate.

Experimental Protocol

Materials:

-

2'-Methoxyacetophenone (1.0 equiv)

-

Sodium Hydride (60% dispersion in mineral oil, 3.0 equiv)

-

Diethyl Carbonate (4.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (3.0 equiv). Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and suspend the NaH in anhydrous THF.

-

Enolate Formation: Cool the NaH suspension to 0°C using an ice bath. Dissolve 2'-methoxyacetophenone (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension over 30 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Evolution of hydrogen gas should be observed.

-

Acylation: Add diethyl carbonate (4.0 equiv) to the reaction mixture. Allow the reaction to stir at room temperature for 14-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to 0°C and cautiously quench the excess NaH by the slow, dropwise addition of ice-cold water. Once the gas evolution ceases, add saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a 10% Ethyl Acetate in Hexane eluent system) to afford pure this compound as a colorless to pale yellow liquid.[4][5]

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis of the target compound.

Section 2: Detailed Reaction Mechanism

The Claisen condensation mechanism proceeds through several distinct, base-mediated steps. Understanding this pathway is critical for troubleshooting and optimizing the reaction.

Caption: Logical flow of the Claisen condensation mechanism.

-

Enolate Formation: Sodium hydride removes an acidic α-proton from 2'-methoxyacetophenone to form a resonance-stabilized sodium enolate.

-

Nucleophilic Attack: The enolate attacks one of the carbonyl carbons of diethyl carbonate.

-

Elimination: The resulting tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating an ethoxide ion (EtO⁻) as the leaving group.

-

Deprotonation (Driving Force): The newly formed β-keto ester is significantly more acidic than the starting ketone. The ethoxide generated in the previous step rapidly deprotonates the product, forming a highly stable, resonance-delocalized enolate. This final, essentially irreversible step pulls the equilibrium towards the product side, ensuring a high yield. An acidic workup is then required to re-protonate this enolate to yield the final neutral product.

Section 3: Physicochemical and Spectroscopic Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity. The data presented below is a combination of calculated values and expected spectral features based on known chemical shift theory and data from isomeric compounds.[6][7][8]

Data Summary Table

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | Ethyl (2-methoxybenzoyl)acetate | [5] |

| CAS Number | 41607-95-8 | [5] |

| Molecular Formula | C₁₂H₁₄O₄ | Calculated |

| Molecular Weight | 222.24 g/mol | Calculated[6] |

| Monoisotopic Mass | 222.08921 Da | Calculated[6] |

| Physical Form | Colorless to Yellow Liquid | [5] |

| Purity (Typical) | >98.0% (GC) | [5] |

Spectroscopic Analysis

Note: β-keto esters exist as a mixture of keto and enol tautomers. The following data primarily describes the major keto tautomer, but signals for the enol form may also be present.

-

¹H NMR (Proton Nuclear Magnetic Resonance): (400 MHz, CDCl₃)

-

δ 7.70 (dd, 1H): Aromatic proton ortho to the carbonyl group.

-

δ 7.50 (td, 1H): Aromatic proton para to the methoxy group.

-

δ 7.00 (m, 2H): Remaining two aromatic protons.

-

δ 4.20 (q, 2H): Methylene protons (-O-CH₂ -CH₃) of the ethyl ester group.

-

δ 3.95 (s, 2H): Methylene protons (-CO-CH₂ -COOEt) alpha to both carbonyls.

-

δ 3.90 (s, 3H): Methoxy protons (-OCH₃ ).

-

δ 1.25 (t, 3H): Methyl protons (-O-CH₂-CH₃ ) of the ethyl ester group.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): (101 MHz, CDCl₃)

-

δ ~195.0: Ketone carbonyl carbon (C =O).

-

δ ~167.5: Ester carbonyl carbon (-O-C =O).

-

δ ~158.0: Aromatic carbon attached to the methoxy group (C -OCH₃).

-

δ ~134.0, 131.0, 128.0, 121.0, 112.0: Aromatic carbons.

-

δ ~61.5: Methylene carbon of the ethyl ester (-O-CH₂ -CH₃).

-

δ ~55.5: Methoxy carbon (-OCH₃ ).

-

δ ~46.0: Methylene carbon alpha to carbonyls (-CO-CH₂ -COOEt).

-

δ ~14.0: Methyl carbon of the ethyl ester (-O-CH₂-CH₃ ).

-

-

IR (Infrared) Spectroscopy: (Neat, cm⁻¹)

-

~1745 cm⁻¹: Strong, sharp peak corresponding to the C=O stretch of the ester.

-

~1685 cm⁻¹: Strong, sharp peak corresponding to the C=O stretch of the aryl ketone.

-

~1600, 1485 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1250 cm⁻¹: C-O stretching of the aryl ether.

-

~1150 cm⁻¹: C-O stretching of the ester.

-

-

Mass Spectrometry (MS):

-

ESI-HRMS (m/z): Calculated for C₁₂H₁₅O₄⁺ [M+H]⁺: 223.0965; Found: 223.09xx. A high-resolution mass spectrum should be used to confirm the elemental composition.[4]

-

Conclusion

This guide provides a robust and reliable framework for the synthesis and comprehensive characterization of this compound. The detailed Claisen condensation protocol, grounded in established chemical principles, offers a clear path to obtaining this valuable intermediate with high purity. The accompanying characterization data serves as a critical benchmark for product validation, ensuring the integrity of the material for subsequent applications in research and development. By integrating expert insights with detailed, actionable protocols, this document aims to empower scientists to confidently synthesize and utilize this versatile chemical building block.

References

-

Organic Chemistry Portal. Claisen Condensation. [Link]

-

Chemistry LibreTexts. The Claisen Condensation Reaction. [Link]

-

PubChem. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. [Link]

-

PubChem. Benzenepropanoic acid, 4-methoxy-beta-oxo-, ethyl ester. [Link]

-

University of Calgary. Crossed Claisen Condensations. [Link]

Sources

- 1. Claisen Condensation [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. ETHYL (2-METHOXYBENZOYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 5. Ethyl (2-Methoxybenzoyl)acetate | 41607-95-8 | TCI AMERICA [tcichemicals.com]

- 6. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | C12H14O4 | CID 2759696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | 27834-99-7 [sigmaaldrich.com]

- 8. Benzenepropanoic acid, 4-methoxy-beta-oxo-, ethyl ester | C12H14O4 | CID 76150 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the physicochemical properties of ethyl 3-(2-methoxyphenyl)-3-oxopropanoate, a beta-keto ester of significant interest in organic synthesis and medicinal chemistry. This document moves beyond a simple recitation of data points to offer a holistic understanding of the compound's characteristics, the rationale behind analytical methodologies, and the practical implications for its application in research and development.

Introduction and Molecular Overview

This compound, also known by its synonym ethyl (2-methoxybenzoyl)acetate, is an aromatic beta-keto ester with the chemical formula C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol .[1] Its structure, featuring a methoxy-substituted phenyl ring, a ketone, and an ester functional group, imparts a unique combination of reactivity and physical properties that make it a valuable intermediate in the synthesis of more complex molecules. The strategic placement of the methoxy group at the ortho position can influence the molecule's conformation and reactivity compared to its meta and para isomers.

This guide will systematically detail the known physicochemical properties of this compound, provide robust protocols for their experimental determination, and discuss the underlying chemical principles that govern these characteristics.

Table 1: Core Molecular and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 41607-95-8 | [1][2] |

| Molecular Formula | C₁₂H₁₄O₄ | [1] |

| Molecular Weight | 222.24 g/mol | [1] |

| Physical Form | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 259-260 °C (at 760 mmHg); 122 °C (at 0.3 mmHg) | [2][3] |

| Density | 1.144 g/mL at 25 °C | [3] |

| Purity | Typically >96-98% | [1][4] |

Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of the molecule in solution. Beta-keto esters can exist in equilibrium with their enol tautomer. However, for similar beta-keto esters in non-polar solvents like chloroform-d (CDCl₃), the keto form is often the predominant or exclusively observed species.[5][6]

Expected ¹H NMR (400 MHz, CDCl₃) Spectral Features:

-

Ethyl group: A triplet integrating to 3H around δ 1.2-1.4 ppm (CH₃) and a quartet integrating to 2H around δ 4.1-4.3 ppm (OCH₂).

-

Methylene group (α-protons): A sharp singlet integrating to 2H around δ 3.9-4.1 ppm. The chemical shift of these protons is indicative of their position between two electron-withdrawing carbonyl groups.

-

Methoxy group: A sharp singlet integrating to 3H around δ 3.8-3.9 ppm.

-

Aromatic protons: A complex multiplet pattern in the region of δ 6.8-7.8 ppm, integrating to 4H. The ortho-substitution pattern will lead to a distinct splitting pattern that can be resolved at high field.

Expected ¹³C NMR (100 MHz, CDCl₃) Spectral Features:

-

Ethyl group: Two signals, one around δ 14 ppm (CH₃) and another around δ 61 ppm (OCH₂).

-

Methylene carbon (α-carbon): A signal around δ 45-50 ppm.

-

Methoxy carbon: A signal around δ 55-56 ppm.

-

Carbonyl carbons: Two signals in the downfield region, one for the ester carbonyl around δ 167-170 ppm and one for the ketone carbonyl around δ 190-195 ppm.

-

Aromatic carbons: Six distinct signals in the aromatic region (δ 110-160 ppm), with the carbon bearing the methoxy group being the most shielded.

Protocol for NMR Spectroscopic Analysis

This protocol outlines a self-validating system for obtaining high-quality NMR spectra for structural confirmation.

Caption: Workflow for NMR analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected FT-IR (neat) Absorption Bands:

-

C=O stretching (ester): A strong, sharp band around 1735-1750 cm⁻¹.

-

C=O stretching (ketone): A strong, sharp band around 1680-1700 cm⁻¹. The conjugation with the aromatic ring will lower this frequency.

-

C-O stretching (ester and ether): Strong bands in the region of 1000-1300 cm⁻¹.

-

C-H stretching (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

C=C stretching (aromatic): Overtone and combination bands in the region of 1600-1450 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. A synthesis report for the target compound indicated a successful characterization by LC-MS, showing an [M+H]⁺ ion at m/z 223.32, which confirms the molecular weight of 222.24 g/mol .[7]

Expected Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 222.

-

Key Fragments: Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z = 45), the ethyl group (-C₂H₅, m/z = 29), and cleavage at the α-position to the carbonyls, leading to fragments corresponding to the benzoyl and acetyl moieties.

Physicochemical Properties and Their Determination

Melting and Boiling Point

The boiling point of this compound has been reported as 259-260 °C at atmospheric pressure and 122 °C at a reduced pressure of 0.3 mmHg.[2][3] The physical state has been described as a liquid or solid, suggesting that its melting point is near ambient temperature.[1]

Protocol for Melting Point Determination (for solid form)

This protocol employs differential scanning calorimetry (DSC), a highly accurate and reproducible method.

Caption: UV-Vis method for pKa determination.

Synthesis and Handling

Synthesis

A common method for the synthesis of this compound is the Claisen condensation. A reported synthesis involves the reaction of 2'-methoxyacetophenone with diethyl carbonate in the presence of a strong base like sodium hydride. [7] Reaction Scheme:

This reaction proceeds via the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the diethyl carbonate.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data for the closely related ethyl benzoylacetate can provide guidance on appropriate handling procedures. [8][9]

-

General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from direct light and incompatible substances.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Seek medical attention.

-

Inhalation: Move to fresh air.

-

Conclusion

This compound is a valuable chemical intermediate with a defined set of physicochemical properties. This guide has synthesized the available data and provided a framework for its experimental characterization. For researchers in drug discovery and organic synthesis, a thorough understanding of these properties is paramount for reaction design, process optimization, and ensuring safe and effective use. The protocols outlined herein provide a robust starting point for generating high-quality, reproducible data to further enrich our understanding of this important molecule.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl benzoylacetate, 97%. Retrieved January 22, 2026, from [Link]

-

Loba Chemie. (2016, June 1). ETHYL BENZOYLACETATE FOR SYNTHESIS MSDS. Retrieved January 22, 2026, from [Link]

- Bunting, J. W., & Kanter, J. P. (1983). Acidity and tautomerism of .beta.-keto esters and amides in aqueous solution. Journal of the American Chemical Society, 105(15), 5147–5153.

- MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(18), 6729.

-

PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. Retrieved January 22, 2026, from [Link]

- MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. International Journal of Molecular Sciences, 24(18), 14256.

Sources

- 1. CAS 41607-95-8: this compound [cymitquimica.com]

- 2. labsolu.ca [labsolu.ca]

- 3. ETHYL (2-METHOXYBENZOYL)ACETATE | 41607-95-8 [chemicalbook.com]

- 4. Ethyl (2-Methoxybenzoyl)acetate | 41607-95-8 | TCI AMERICA [tcichemicals.com]

- 5. mdpi.com [mdpi.com]

- 6. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

ethyl 3-(2-methoxyphenyl)-3-oxopropanoate spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-(2-Methoxyphenyl)-3-oxopropanoate

Executive Summary

This compound is a β-keto ester, a class of compounds that serve as pivotal intermediates in synthetic organic chemistry and are instrumental in the construction of complex molecular architectures, including various heterocyclic systems and pharmaceutical agents.[1] A profound understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide offers a comprehensive, in-depth analysis of the spectral data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, this document moves beyond a mere recitation of data, explaining the causality behind spectral features and providing field-proven protocols for data acquisition. A key chemical feature of β-keto esters, the keto-enol tautomerism, is discussed in detail as it profoundly influences the spectroscopic output.[2][3][4] All methodologies are presented as self-validating systems, grounded in authoritative references to ensure scientific integrity and immediate applicability for researchers, scientists, and drug development professionals.

Introduction: Structure and Tautomerism

This compound possesses a molecular structure characterized by a methoxy-substituted benzene ring attached to a β-keto ester moiety. This arrangement of functional groups makes it a versatile synthon. The most significant chemical characteristic influencing its analysis is the dynamic equilibrium between its keto and enol tautomeric forms.[2]

The position of this equilibrium is highly sensitive to environmental factors, particularly the polarity of the solvent.[4][5] The enol form is stabilized by the formation of a six-membered intramolecular hydrogen bond and conjugation, while the keto form is typically more stable in polar solvents. Spectroscopic analysis, therefore, provides a snapshot of this equilibrium, and interpreting the data requires consideration of both possible structures.

Caption: Keto-enol equilibrium of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For β-keto esters, NMR is also the primary method for quantifying the keto-enol tautomeric ratio.[4] The choice of deuterated solvent is a critical experimental parameter, as it directly influences this equilibrium.[5]

¹H NMR Spectroscopy

Proton NMR provides a map of the hydrogen atoms within the molecule. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal are used for structural assignment.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard : Add a small quantity of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).[2]

-

Instrument Setup : Insert the sample into the NMR spectrometer. The instrument's magnetic field should be locked onto the deuterium signal of the solvent.

-

Data Acquisition : Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio. Process the resulting Free Induction Decay (FID) with Fourier transformation, phasing, and baseline correction.

Data Interpretation: Predicted ¹H NMR Signals (Keto Form in CDCl₃)

| Signal Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| a | 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| b | 3.90 | Singlet (s) | 3H | -OCH₃ (Aromatic) |

| c | 3.95 | Singlet (s) | 2H | -CO-CH₂ -CO- |

| d | 4.20 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| e-h | 6.95 - 7.80 | Multiplet (m) | 4H | Aromatic Protons (Ar-H ) |

Causality and Field Insights:

-

Aromatic Region (e-h, 6.95-7.80 ppm) : Protons on a benzene ring typically resonate in this downfield region due to the deshielding effect of the aromatic ring current.[6][7][8] The ortho-substitution pattern leads to a complex multiplet, as the four protons are chemically non-equivalent and exhibit both ortho- and meta-couplings.[9]

-

Active Methylene (c, ~3.95 ppm) : The two protons of the CH₂ group are positioned between two electron-withdrawing carbonyl groups, resulting in significant deshielding. This signal appears as a sharp singlet because there are no adjacent protons to cause splitting. This is a hallmark signal of the keto tautomer.

-

Methoxy Group (b, ~3.90 ppm) : The singlet for the -OCH₃ protons is characteristic and appears in a typical region for methoxy groups attached to an aromatic ring.

-

Ethyl Ester Group (a, d) : The ethyl group presents a classic quartet-triplet pattern. The CH₂ protons (d) are deshielded by the adjacent ester oxygen and are split into a quartet by the three neighboring CH₃ protons. The CH₃ protons (a) are further upfield and are split into a triplet by the two neighboring CH₂ protons.

-

Enol Tautomer Signals : If the enol form is present, two characteristic signals would appear: a broad singlet far downfield (δ ~12-13 ppm) for the intramolecularly hydrogen-bonded enolic -OH proton and a singlet at ~5.5-6.0 ppm for the vinyl proton (-C=CH-). The intensity of these signals relative to the keto signals allows for the calculation of the tautomeric ratio.[2]

Caption: Primary fragmentation pathways in EI-MS.

Integrated Spectroscopic Analysis

A cohesive structural assignment relies on synthesizing the data from all spectroscopic techniques.

-

MS confirms the molecular weight (222 g/mol ) and formula (C₁₂H₁₄O₄). The key fragment at m/z 135 strongly suggests the presence of a methoxybenzoyl moiety.

-

IR confirms the presence of the key functional groups: two distinct carbonyls (ester and aryl ketone), an aromatic ring, and an ether linkage.

-

¹³C NMR confirms the carbon count (12) and the presence of two carbonyls, six aromatic carbons, and four distinct aliphatic carbons.

-

¹H NMR provides the final, unambiguous proof of structure by showing the connectivity of the protons, including the characteristic singlet for the active methylene group and the distinct patterns for the ethyl and ortho-substituted methoxybenzene moieties.

Together, these techniques provide a self-validating and definitive characterization of the molecular structure of this compound. Any deviation from the predicted spectra, particularly the appearance of enolic signals in NMR or a broad O-H stretch in IR, would provide quantitative insight into the keto-enol equilibrium under the specific analytical conditions.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.

- TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube.

- University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry.

- Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds.

- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.

- KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.

- ResearchGate. (2025, August 6). Mass Spectra of β-Keto Esters.

- Bowie, J. H., Lawesson, S.-O., Schroll, G., & Williams, D. H. (n.d.). Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. Journal of the American Chemical Society.

- Supporting Information. (n.d.).

- Benchchem. (n.d.). An In-depth Technical Guide on the Keto-enol Tautomerism of Ethyl 3-oxo-2-phenylbutanoate.

- PubMed. (2024, August 17). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors.

- Udgaonkar, A., Wu, J., Rao, A., & Njoo, E. (2022, December 2). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. Journal of Emerging Investigators.

- Al-Warhi, T., et al. (2020, November 20). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC - NIH.

- (2021, October 26). β-Ketoesters: An Overview and It's Applications via Transesterification. (PDF).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. emerginginvestigators.org [emerginginvestigators.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 9. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate (CAS 27834-99-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Versatility of a β-Keto Ester Building Block

Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, registered under CAS number 27834-99-7, is a valuable β-keto ester that serves as a pivotal intermediate in synthetic organic chemistry. Its unique molecular architecture, featuring a reactive 1,3-dicarbonyl moiety and a methoxy-substituted aromatic ring, makes it a highly versatile precursor for the construction of a diverse array of complex molecules, particularly heterocyclic systems of significant interest in medicinal chemistry and drug discovery. The strategic placement of the methoxy group on the phenyl ring provides a handle for further functionalization and influences the electronic properties of the molecule, thereby guiding its reactivity in various chemical transformations. This guide offers an in-depth exploration of the properties, synthesis, characterization, and applications of this compound, with a focus on providing practical insights for laboratory and development settings.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical intermediate. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate is typically a liquid at room temperature, with a high boiling point, indicating its low volatility under standard laboratory conditions.

Table 1: Physicochemical Properties of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate [1][2]

| Property | Value |

| CAS Number | 27834-99-7 |

| Molecular Formula | C₁₂H₁₄O₄ |

| Molecular Weight | 222.24 g/mol [1] |

| Appearance | Liquid[2] |

| Boiling Point | >268 °C (lit.)[2] |

| Density | 1.146 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.5360 (lit.) |

| InChI Key | FDPPVAYPZOORBP-UHFFFAOYSA-N[1] |

| SMILES | CCOC(=O)CC(=O)C1=CC(=CC=C1)OC[1] |

| Storage Temperature | 4°C[2] |

Safety and Handling:

Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate is classified with GHS pictograms indicating it can be harmful and an irritant.[2] The following hazard and precautionary statements are associated with this compound:

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis and Mechanistic Insights

The primary synthetic route to Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate is the Claisen condensation . This fundamental carbon-carbon bond-forming reaction involves the condensation of an ester with an enolate. In this specific case, the reaction would proceed between ethyl 3-methoxybenzoate and ethyl acetate in the presence of a strong base, such as sodium ethoxide.

Diagram 1: Claisen Condensation for the Synthesis of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

Caption: Synthetic pathway via Claisen condensation.

The mechanism involves the deprotonation of the α-carbon of ethyl acetate by sodium ethoxide to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of ethyl 3-methoxybenzoate. Subsequent elimination of an ethoxide ion yields the β-keto ester. An acidic workup is necessary to neutralize the reaction mixture and protonate the product.[3][4][5]

Spectroscopic Characterization

The structural elucidation of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Predicted chemical shifts (ppm): δ 1.2-1.3 (t, 3H, -OCH₂CH₃), 3.8 (s, 3H, -OCH₃), 3.9 (s, 2H, -COCH₂CO-), 4.1-4.2 (q, 2H, -OCH₂CH₃), 7.1-7.5 (m, 4H, Ar-H). |

| ¹³C NMR | Predicted chemical shifts (ppm): δ 14.1 (-OCH₂CH₃), 45.9 (-COCH₂CO-), 55.4 (-OCH₃), 61.5 (-OCH₂CH₃), 112.5, 120.0, 121.3, 129.8, 137.8, 159.9 (Aromatic C), 167.2 (Ester C=O), 191.8 (Ketone C=O). |

| IR (Infrared) | Characteristic peaks (cm⁻¹): ~1740 (C=O, ester), ~1715 (C=O, ketone), ~1600, 1585 (C=C, aromatic), ~1250 (C-O, ether).[6] |

| Mass Spec (MS) | Molecular Ion (M⁺): m/z = 222. Key fragments may include loss of the ethoxy group (-OC₂H₅, m/z = 177) and the methoxybenzoyl cation (m/z = 135). |

Applications in Drug Development and Organic Synthesis

The utility of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate lies in its ability to serve as a versatile scaffold for the synthesis of various heterocyclic compounds. The 1,3-dicarbonyl system is a classic precursor for reactions with dinucleophiles to form five- and six-membered rings.

Synthesis of Pyrazolone Derivatives

Pyrazolones are a class of heterocyclic compounds known for their wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant properties.[7][8][9] Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate can react with hydrazine derivatives in a cyclocondensation reaction to yield substituted pyrazolones.

Diagram 2: Synthesis of a Pyrazolone Derivative

Caption: Pyrazolone synthesis workflow.

Synthesis of Coumarin Derivatives

Coumarins are another important class of heterocyclic compounds with diverse pharmacological activities, including anticoagulant, anticancer, and anti-inflammatory effects.[10][11][12] The Pechmann condensation, a classic method for coumarin synthesis, can be adapted using β-keto esters and phenols. While the direct Pechmann condensation with this substrate might be challenging, it serves as a precursor to other coumarin syntheses. For instance, Knoevenagel condensation of a salicylaldehyde with the active methylene group of the β-keto ester, followed by cyclization, is a viable route.[13]

Role as a Building Block for Kinase Inhibitors

The methoxyphenyl group is a common feature in many kinase inhibitors, where it can form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase.[14][15][16][17] Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate can be used to introduce this key pharmacophore into more complex molecular frameworks, making it a valuable starting material in the design and synthesis of novel kinase inhibitors for cancer therapy and other diseases.

Experimental Protocol: Synthesis of 5-(3-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

This protocol outlines a representative procedure for the synthesis of a pyrazolone derivative from Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate.

Materials:

-

Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate (1.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate (1.0 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise. A mild exothermic reaction may be observed.

-

Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product under vacuum to obtain 5-(3-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one.

Self-Validation: The identity and purity of the synthesized product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS). The obtained data should be consistent with the expected structure.

Suppliers

Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate is commercially available from several chemical suppliers, ensuring its accessibility for research and development purposes.

Table 3: Selected Suppliers of CAS 27834-99-7

| Supplier | Product Name |

| Sigma-Aldrich | Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate[2] |

| TCI America | Ethyl (3-Methoxybenzoyl)acetate |

| Fisher Scientific | Ethyl (3-Methoxybenzoyl)acetate 98.0+% |

| BLD Pharm | Ethyl (3-Methoxybenzoyl)acetate |

| CookeChem | Ethyl(3-Methoxybenzoyl)acetate, 98%[5] |

Conclusion

Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate is a chemical intermediate of significant value to the scientific community, particularly those engaged in organic synthesis and drug discovery. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable building block for the creation of a wide range of heterocyclic compounds with potential therapeutic applications. This guide has provided a comprehensive overview of its synthesis, characterization, and key applications, offering a solid foundation for its effective utilization in the laboratory. As the demand for novel bioactive molecules continues to grow, the importance of such versatile synthetic intermediates is poised to increase, further solidifying the role of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate in advancing chemical and pharmaceutical research.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

IntechOpen. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Retrieved from [Link]

-

ResearchGate. (2019). Synthetic Methods Applied in the Preparation of Coumarin-based Compounds. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. Retrieved from [Link]

-

University of Calgary. (n.d.). The Claisen Condensation. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2014). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Retrieved from [Link]

-

NIH National Library of Medicine. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Retrieved from [Link]

-

MDPI. (2022). Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents. Retrieved from [Link]

-

Connect Journals. (2013). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED NOVEL PYRAZOLONE AND PYRAZOLE DERIVATIVES. Retrieved from [Link]

-

NIH National Library of Medicine. (2014). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]

-

NIH National Library of Medicine. (2021). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Retrieved from [Link]

-

Indian Journal of Heterocyclic Chemistry. (2018). An Overview on Synthetic Strategies to 3-Acylcoumarins. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

The Royal Society of Chemistry. (2022). Supplementary Information. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). ETHYL 3-(4-METHOXYPHENYL)-3-OXOPROPANOATE. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Retrieved from [Link]

-

YouTube. (2020, March 11). Examples of Synthesis using the Claisen Condensation. Organic Chemistry Tutor. Retrieved from [Link]

-

European Journal of Chemistry. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. Retrieved from [Link]

-

ResearchGate. (2004). Claisen Condensation as a Facile Route to an α-Alkoxy-cinnamate: Synthesis of Ethyl (2 S )-2-Ethoxy-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]

-

YouTube. (2025, February 10). Claisen Condensation EXPLAINED. The Organic Chemistry Tutor. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. Retrieved from [Link]

-

Asian Journal of Chemistry. (2015). Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. Retrieved from [Link]

-

YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Chemistry Entrance Exam. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate. Retrieved from [Link]

-

RSC Publishing. (n.d.). Kinases Home. Retrieved from [Link]

-

NIH National Library of Medicine. (2024). Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline. Retrieved from [Link]

-

Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. Retrieved from [Link]

-

PubMed. (2005). 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. Retrieved from [Link]

-

eScholarship.org. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. Retrieved from [Link]

Sources

- 1. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | C12H14O4 | CID 2759696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | 27834-99-7 [sigmaaldrich.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. orientjchem.org [orientjchem.org]

- 8. connectjournals.com [connectjournals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. jazanu.edu.sa [jazanu.edu.sa]

- 14. Kinases Home [pubs.rsc.org]

- 15. semanticscholar.org [semanticscholar.org]

- 16. 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as potent Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. escholarship.org [escholarship.org]

An In-depth Technical Guide to the Solubility of Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate in Organic Solvents

This guide provides a comprehensive overview of the principles, determination, and prediction of the solubility of ethyl 3-(2-methoxyphenyl)-3-oxopropanoate in organic solvents. Designed for researchers, scientists, and drug development professionals, this document offers both theoretical insights and practical methodologies to effectively address solubility challenges in a laboratory setting.

Section 1: Introduction to this compound and its Solubility

This compound, a β-keto ester, is a versatile intermediate in organic synthesis. Its molecular structure, featuring a methoxy-substituted phenyl ring, a ketone, and an ester functional group, dictates its physical and chemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, from reaction optimization and purification to formulation development in the pharmaceutical industry.

The solubility of a compound in a particular solvent is a critical parameter that influences reaction kinetics, product yield, and the ease of purification through methods like crystallization. In the context of drug development, solubility is a key determinant of a drug candidate's bioavailability and therapeutic efficacy.

This guide will delve into the theoretical underpinnings of solubility, provide a detailed experimental protocol for its quantitative determination, and introduce a powerful predictive tool, Hansen Solubility Parameters, to estimate the solubility of this compound in a wide array of organic solvents.

Section 2: Theoretical Framework for Understanding Solubility

The adage "like dissolves like" is a fundamental principle in chemistry that provides a qualitative prediction of solubility. This principle is rooted in the nature and strength of intermolecular forces between solute and solvent molecules. For this compound, several types of intermolecular forces are at play:

-

Dipole-Dipole Interactions: The ketone and ester functional groups in the molecule create permanent dipoles, leading to electrostatic attractions with polar solvent molecules.

-

London Dispersion Forces: These are weak, temporary forces that arise from fluctuations in electron density and are present in all molecules. The aromatic ring and the ethyl group contribute significantly to these interactions.

-

Hydrogen Bonding: While the molecule itself does not have a strong hydrogen bond donor, the oxygen atoms of the ketone, ester, and methoxy groups can act as hydrogen bond acceptors.

A solvent that can engage in similar intermolecular interactions with this compound is likely to be a good solvent for it. For instance, polar aprotic solvents like acetone or ethyl acetate can engage in dipole-dipole interactions, while alcohols can also act as hydrogen bond donors to the oxygen atoms of the solute.

Section 3: Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[1][2][3][4] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Detailed Step-by-Step Protocol:

-

Preparation of Materials:

-

This compound (solute) of high purity.

-

A selection of organic solvents of analytical grade.

-

Glass vials or flasks with airtight seals.

-

A temperature-controlled orbital shaker or rotator.

-

A centrifuge.

-

Syringes and syringe filters (e.g., 0.22 µm PTFE).

-

A calibrated analytical balance.

-

A high-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer for quantification.

-

-

Experimental Procedure:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation.[1]

-

Add a known volume or mass of the chosen organic solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

Place the vials in the temperature-controlled shaker and agitate at a constant speed (e.g., 100-150 rpm) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[4]

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe. To avoid aspirating any solid particles, it is advisable to draw the liquid from the upper portion of the solution.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved solute.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

-

Data Analysis and Reporting:

-

Calculate the solubility as the average concentration from the triplicate measurements.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Report the temperature at which the solubility was determined, as solubility is a temperature-dependent property.

-

Diagram of the Shake-Flask Experimental Workflow:

Caption: Workflow for determining solubility using the shake-flask method.

Section 4: Predicting Solubility with Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters (HSP) provide a powerful framework for predicting the solubility of a compound in various solvents.[5][6][7][8][9] The underlying principle is that substances with similar HSP values are likely to be miscible. The total Hildebrand solubility parameter is divided into three components:

-

δd (Dispersion): Represents the energy from London dispersion forces.

-

δp (Polar): Represents the energy from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Represents the energy from hydrogen bonding.

The distance (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra = [4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]½

A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a higher predicted solubility.

Estimating the Hansen Solubility Parameters of this compound:

Table 1: Estimated Hansen Solubility Parameters for this compound and Various Organic Solvents

| Compound/Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) |

| This compound (Estimated) | 18.5 | 9.5 | 6.0 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

Note: The HSP values for the solvents are literature values. The HSP for the target compound is an estimation based on group contribution methods and should be used as a predictive tool.

Interpreting HSP for Solubility Prediction:

By calculating the Ra value between this compound and each solvent, we can rank the solvents in terms of their predicted dissolving power. Solvents with lower Ra values are expected to be better solvents.

Diagram of the Hansen Solubility Parameter Concept:

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. bioassaysys.com [bioassaysys.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. scielo.br [scielo.br]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. kinampark.com [kinampark.com]

- 8. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ripublication.com [ripublication.com]

The Pharmacological Potential of Methoxyphenyl-Substituted β-Keto Esters: A Technical Guide for Drug Discovery

Foreword: Unlocking the Therapeutic Promise of a Versatile Scaffold

In the landscape of medicinal chemistry, the β-keto ester moiety represents a privileged scaffold, a foundational structure renowned for its synthetic versatility and diverse biological activities. When coupled with a methoxyphenyl substituent, this chemical entity gains nuanced properties that have positioned it as a compelling subject of investigation for researchers in drug development. The methoxy group, a deceptively simple functional addition, profoundly influences the molecule's electronic and lipophilic character, thereby modulating its interaction with biological targets. This guide provides an in-depth exploration of the potential biological activities of methoxyphenyl-substituted β-keto esters, offering a technical resource for scientists dedicated to pioneering novel therapeutics. We will delve into the established and emerging anticancer, antimicrobial, and anti-inflammatory properties of this compound class, underpinned by mechanistic insights and detailed experimental protocols to empower further research and development.

The Chemical Architecture: Synthesis and Structural Significance

The synthesis of methoxyphenyl-substituted β-keto esters is most commonly achieved through the Claisen condensation reaction. This fundamental carbon-carbon bond-forming reaction involves the condensation of an ester with a ketone in the presence of a strong base. In the context of our topic, a methoxy-substituted acetophenone is typically reacted with a dialkyl carbonate (like diethyl carbonate) to yield the desired β-keto ester.[1]

The position of the methoxy group on the phenyl ring (ortho, meta, or para) is a critical determinant of the molecule's conformational geometry and electronic properties, which in turn dictates its biological activity. This structure-activity relationship (SAR) is a recurring theme in the exploration of these compounds.

Caption: Putative mechanisms of anticancer action for methoxyphenyl-substituted β-keto esters.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a standard initial screening method for novel anticancer compounds. [2][3][4] Objective: To determine the concentration of a compound that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl). [2]* Sterile 96-well plates.

-

Test compounds.

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compounds) and an untreated control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking. [5]7. Absorbance Reading: Measure the absorbance of the solution in each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Properties: Targeting Key Enzymes

The β-dicarbonyl functionality is a key pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs). These compounds often exert their effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the biosynthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. [6][7]It is hypothesized that methoxyphenyl-substituted β-keto esters may also possess anti-inflammatory activity through the inhibition of these enzymes.

Mechanism of Action: Dual COX/LOX Inhibition

A promising strategy in developing safer anti-inflammatory drugs is the dual inhibition of both COX-2 and 5-LOX. [6]Selective COX-2 inhibitors can lead to cardiovascular side effects, while traditional NSAIDs that inhibit both COX-1 and COX-2 can cause gastrointestinal issues. By simultaneously blocking the production of prostaglandins (via COX-2) and leukotrienes (via 5-LOX), dual inhibitors can provide potent anti-inflammatory effects with a potentially improved safety profile.

Caption: Proposed dual inhibition of COX-2 and 5-LOX pathways by methoxyphenyl-substituted β-keto esters.

Experimental Protocol: In Vitro 5-Lipoxygenase (5-LOX) Inhibitory Assay

This assay measures the ability of a compound to inhibit the activity of the 5-LOX enzyme, which converts a substrate (like linoleic acid) into hydroperoxides. [8] Objective: To determine the IC50 value of a test compound for 5-LOX inhibition.

Materials:

-

5-Lipoxygenase enzyme solution (e.g., from potato or soybean). [8]* Substrate: Linoleic acid solution.

-

Phosphate buffer (pH 6.3-8.0). [8]* Test compounds and a standard inhibitor (e.g., Zileuton).

-

UV-Vis Spectrophotometer.

Procedure:

-

Assay Preparation: In a quartz cuvette, prepare an assay mixture containing phosphate buffer.

-

Inhibitor Incubation: Add the test compound (dissolved in a suitable solvent like DMSO) to the cuvette. Include a control with only the solvent. Incubate for 5-10 minutes at 25°C to allow the inhibitor to interact with the enzyme.

-

Enzyme Addition: Add the 5-LOX enzyme solution to the cuvette and mix.

-

Reaction Initiation: Start the reaction by adding the linoleic acid substrate.

-

Measurement: Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 5-6 minutes). This wavelength corresponds to the formation of the conjugated diene hydroperoxide product. [8][9]6. Data Analysis: Calculate the rate of reaction for the control and for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

Methoxyphenyl-substituted β-keto esters represent a promising class of compounds with a demonstrated potential for antimicrobial activity through quorum sensing inhibition and a theoretical basis for anticancer and anti-inflammatory effects. The synthetic accessibility of this scaffold, combined with the tunable nature of the methoxyphenyl ring, provides a fertile ground for the development of new therapeutic agents.

Future research should focus on several key areas:

-

Systematic SAR Studies: A comprehensive evaluation of how the position and number of methoxy groups, as well as substitutions on the β-keto ester backbone, affect each of the identified biological activities.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in the anticancer and anti-inflammatory activities of these compounds.

-

In Vivo Efficacy and Safety: Progressing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the foundational knowledge and protocols outlined in this guide, researchers are well-equipped to further explore and unlock the full therapeutic potential of methoxyphenyl-substituted β-keto esters.

References

-

BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

-

Dancause, S. E., Poulin, E. D., & Meschwitz, S. M. (2016). Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters. Molecules, 21(8), 971. [Link]

-

Grokipedia. Minimum inhibitory concentration. [Link]

-

Dancause, S. E., Poulin, E. D., & Meschwitz, S. M. (2016). Quorum Sensing Inhibition and Structure-Activity Relationships of β-Keto Esters. PubMed. [Link]

-

Juszczak, M., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central. [Link]

-

Yawer, M. A., et al. (2007). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. DergiPark. [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]

-

bioRxiv. (2024, January 8). IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. [Link]

-

Akula, U. S., & Odhav, B. (2008). In vitro 5-Lipoxygenase inhibition of polyphenolic antioxidants from undomesticated plants of South Africa. Academic Journals. [Link]

-

Khan, I., et al. (2021). Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. PubMed Central. [Link]

-

Ahmad, F. B., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. PubMed. [Link]

-

Cureus. Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. [Link]

-

Organic Syntheses. Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. [Link]

-

IRIS. the addition reaction of dialkyl carbonates to ketones. [Link]

-

Al-Snafi, A. E. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. [Link]

-

Organic Chemistry Portal. Claisen Condensation. [Link]

-

Frontiers. (2024). Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives. [Link]

-

MDPI. (2024, October 4). An Exogenous Ketone Ester Slows Tumor Progression in Murine Breast and Renal Cancer Models. [Link]

-

MDPI. (2024, February 1). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. [Link]

-

ResearchGate. (2014, January 31). In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum. [Link]

-

MDPI. (2024, May 29). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. [Link]

-

PubMed. (2023, April 6). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. [Link]

-

PubMed. (2023, March 14). Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents. [Link]

-

PubMed. (2003, July-August). Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs. [Link]

-

PubMed. (2021, October 16). Synthesis and in vitro evaluation of anti-inflammatory, antioxidant, and anti-fibrotic effects of new 8-aminopurine-2,6-dione-based phosphodiesterase inhibitors as promising anti-asthmatic agents. [Link]

-

OUCI. From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. [Link]

-

PubMed. (2021, August 26). Synthetically-tailored and nature-derived dual COX-2/5-LOX inhibitors: Structural aspects and SAR. [Link]

-

ResearchGate. (2016, June 8). (PDF) Anti-Inflammatory Activity of (2-Hydroxy-4-Methoxyphenyl) 2,3,4, 5-Tetrahydropyridazine-3-One,An Aroyl Propionic Acid Derivative. [Link]

Sources

- 1. iris.unive.it [iris.unive.it]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. atcc.org [atcc.org]

- 5. static.igem.wiki [static.igem.wiki]

- 6. mdpi.com [mdpi.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. globalresearchonline.net [globalresearchonline.net]

- 9. biorxiv.org [biorxiv.org]

Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate and its Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate is a prominent member of the β-keto ester class of organic compounds. These molecules are distinguished by a ketone functional group positioned at the β-carbon relative to an ester group. This unique arrangement confers a rich chemical reactivity, making them invaluable synthons in organic synthesis.[1][2][3][4] The presence of both electrophilic and nucleophilic sites within their structure allows for a diverse range of chemical transformations, establishing them as crucial building blocks in the creation of complex molecules, including pharmaceuticals.[1][3][4] This guide provides a comprehensive overview of this compound and its analogs, with a focus on their synthesis, chemical properties, and applications in the field of drug development.

The Core Moiety: this compound

Structure and Properties:

-

IUPAC Name: this compound[5]

-

Synonyms: 3-(2-Methoxy-Phenyl)-3-Oxo-Propionic Acid Ethyl Ester, Ethyl (o-methoxybenzoyl)acetate, 2-Methoxybenzoylacetic acid ethyl ester[5]

-

Molecular Formula: C12H14O4

-

Molecular Weight: 222.24 g/mol [6]

The structure features a benzene ring substituted with a methoxy group at the ortho position, which influences the molecule's electronic properties and reactivity. The β-keto ester functionality is the primary site of chemical modifications for the generation of diverse analogs.

Synthesis of the Core Structure and Its Analogs

The synthesis of β-keto esters like this compound and its analogs is primarily achieved through several key methodologies.

Claisen Condensation

The Claisen condensation is a cornerstone reaction for the formation of β-keto esters.[4] It involves the base-catalyzed condensation of two ester molecules. In the context of synthesizing the title compound and its analogs, a mixed Claisen condensation is employed. This involves the reaction of an enolizable ester with a non-enolizable ester. For instance, the reaction of ethyl acetate with a substituted methyl benzoate (e.g., methyl 2-methoxybenzoate) in the presence of a strong base like sodium ethoxide would yield the corresponding β-keto ester.

A critical aspect of the Claisen condensation is the requirement for the enolizable ester to possess at least two α-hydrogens to drive the reaction towards the formation of a resonance-stabilized enolate of the product.[4]

Transesterification

Transesterification is another widely utilized method for synthesizing diverse β-keto esters from readily available starting materials.[2][3] This approach is particularly advantageous as it avoids the handling of unstable β-keto acids, which are prone to decarboxylation.[3] The reaction is typically catalyzed by acids, bases, or enzymes.[2] For example, an existing β-keto ester can be reacted with a different alcohol to exchange the ester group, thus generating a new analog. The kinetics of transesterification are often slow, necessitating the use of a catalyst.[3]

Other Synthetic Routes

Modern synthetic chemistry has introduced various other methods for the synthesis of β-keto esters, often with improved yields and milder reaction conditions. These include:

-

Reaction of Phenylacetic Acid Derivatives with Meldrum's Acid: Phenylacetic acid derivatives can be activated with reagents like 4-dimethylaminopyridine (DMAP) and N,N′-Dicyclohexylcarbodiimide (DCC) and then condensed with Meldrum's acid. Subsequent refluxing in an alcohol, such as tert-butanol, yields the desired β-keto ester.[7]

-

Reformatsky Reaction: This reaction involves the use of an α-halo ester and a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester, which can then be oxidized to the corresponding β-keto ester.[1]

Key Analogs and Their Biological Activities

The versatile scaffold of this compound allows for the synthesis of a vast array of analogs with diverse pharmacological activities. These are often generated by modifying the aryl ring, the ester group, or by using the β-keto ester as a precursor for heterocyclic synthesis.

Coumarin Derivatives

β-Keto esters are valuable precursors for the synthesis of coumarins, a class of compounds known for a wide range of biological activities, including anticoagulant, anti-HIV, and antibiotic properties.[8] The Pechmann condensation is a classic method for coumarin synthesis, involving the reaction of a phenol with a β-keto ester under acidic conditions.[9] For example, reacting a substituted phenol with this compound can yield 4-aryl-coumarin derivatives. Various catalysts, including concentrated sulfuric acid, trifluoroacetic acid, and metal chlorides, have been employed for this transformation.[9]

Pyrazole Derivatives